N-(2-(dimethylamino)ethyl)-4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
Scientific Research Applications
Anticancer Research Applications
- A series of coumarin and quinolinone-3-aminoamide derivatives, including structures similar to the given compound, were synthesized and evaluated for their potential in inhibiting cancer cell growth. The study highlighted the synthesis process and the evaluation of these compounds as anticancer agents, providing insights into their structural and functional relevance in cancer treatment (Matiadis et al., 2013).
- Novel compounds derived from visnaginone and khellinone, showing structures related to the chemical compound , were synthesized for their use as anti-inflammatory and analgesic agents, with some demonstrating significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antimicrobial Research Applications
- The synthesis and evaluation of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which are structurally related, were explored for antitubercular activity against Mycobacterium tuberculosis. This study indicates the potential utility of these compounds in addressing tuberculosis through targeted antimicrobial action (Marvadi et al., 2020).
Synthesis and Chemical Properties
- The efficient synthesis of secondary carboxamides carrying ω-substituted ethyl and propyl groups on the nitrogen atom, highlighting the chemical versatility and potential applications of these compounds in various research contexts (Saitô et al., 1984).
- Research on the hydrolytic opening of the quinazoline ring in derivatives similar to the compound , examining the reaction processes and outcomes to understand the chemical behavior and potential applications of these compounds (Shemchuk et al., 2010).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-8-20-15(22)12-6-5-11(10-13(12)18-16(20)23)14(21)17-7-9-19(2)3/h5-6,10H,4,7-9H2,1-3H3,(H,17,21)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNFFWRJXYIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCN(C)C)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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